molecular formula C9H17NO B13167284 2-(Cyclopropylamino)-4-methylpentan-3-one

2-(Cyclopropylamino)-4-methylpentan-3-one

Katalognummer: B13167284
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: FFPWFZIRMXKVQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-4-methylpentan-3-one is an organic compound that belongs to the class of ketones It features a cyclopropylamino group attached to a 4-methylpentan-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-methylpentan-3-one typically involves the reaction of cyclopropylamine with 4-methylpentan-3-one under controlled conditions. One common method is the nucleophilic addition of cyclopropylamine to the carbonyl group of 4-methylpentan-3-one, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed to ensure the efficient production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-4-methylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-4-methylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclopropylamino)-4-methylpentan-2-one
  • 2-(Cyclopropylamino)-4-methylhexan-3-one
  • 2-(Cyclopropylamino)-4-methylbutan-3-one

Uniqueness

2-(Cyclopropylamino)-4-methylpentan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropylamino group and ketone functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

2-(cyclopropylamino)-4-methylpentan-3-one

InChI

InChI=1S/C9H17NO/c1-6(2)9(11)7(3)10-8-4-5-8/h6-8,10H,4-5H2,1-3H3

InChI-Schlüssel

FFPWFZIRMXKVQD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C(C)NC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.